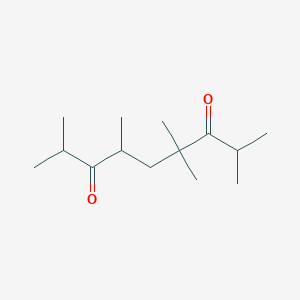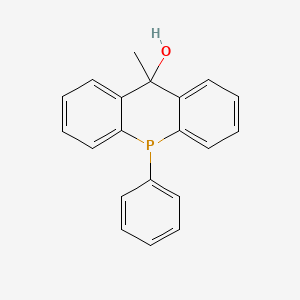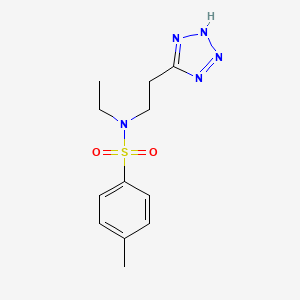
4,7-Dimethyl-1,3-dioxepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethyl-1,3-dioxepane is a cyclic ketene acetal, a class of compounds known for their unique ring structures and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,7-Dimethyl-1,3-dioxepane can be synthesized through the cyclization of 2-butene-1,4-diol and 2,2-dimethoxypropane in the presence of concentrated sulfuric acid. This reaction yields 4,7-dihydro-2,2-dimethyl-1,3-dioxepan-5-ene, which can then be further reacted with meta-chloroperoxybenzoic acid to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-Dimethyl-1,3-dioxepane primarily undergoes free radical ring-opening polymerization. This reaction is facilitated by the presence of an oxygen atom in the ring, which promotes the formation of a carbon-oxygen double bond, making the ring-opening process energetically favorable .
Common Reagents and Conditions: Common reagents used in the polymerization of this compound include radical initiators such as azobisisobutyronitrile (AIBN) and various vinyl monomers. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products: The major products formed from the polymerization of this compound are aliphatic degradable polyesters. These polymers are characterized by their ester linkages, which are distributed along the vinyl polymer backbone .
Wissenschaftliche Forschungsanwendungen
4,7-Dimethyl-1,3-dioxepane has several scientific research applications, particularly in the field of polymer chemistry. It is used in the synthesis of degradable polyesters, which have applications in biomedical devices, drug delivery systems, and environmentally friendly packaging materials . Additionally, its unique ring structure makes it a valuable monomer for the development of specialty polymers with tailored properties .
Wirkmechanismus
The mechanism of action for 4,7-Dimethyl-1,3-dioxepane involves free radical ring-opening polymerization. The radical addition to the carbon-carbon double bond generates a ring-retained radical, which subsequently undergoes intramolecular fragmentation to form a ring-opened radical. This process introduces degradable ester linkages into the polymer backbone .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 4,7-Dimethyl-1,3-dioxepane include 2-methylene-4-phenyl-1,3-dioxolane and 5,6-benzo-2-methylene-1,3-dioxepane. These compounds also undergo free radical ring-opening polymerization and are used in the synthesis of degradable polymers .
Uniqueness: What sets this compound apart from its similar compounds is its specific ring structure and the resulting properties of the polymers it forms. The presence of two methyl groups at positions 4 and 7 provides unique steric and electronic effects, influencing the polymerization process and the properties of the resulting polymers .
Eigenschaften
CAS-Nummer |
66115-47-7 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
4,7-dimethyl-1,3-dioxepane |
InChI |
InChI=1S/C7H14O2/c1-6-3-4-7(2)9-5-8-6/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
KBUVPCVULRKJBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(OCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


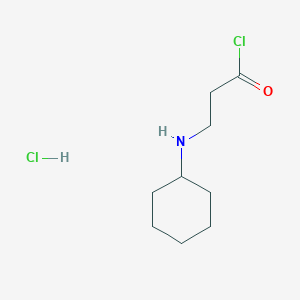
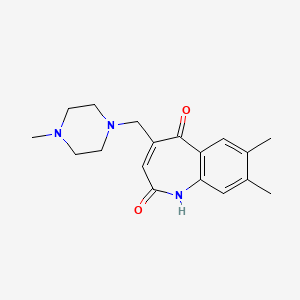

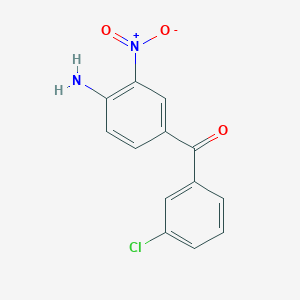
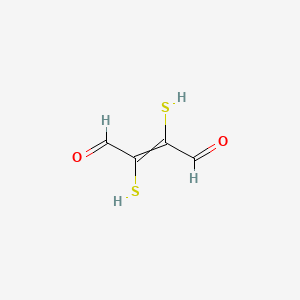


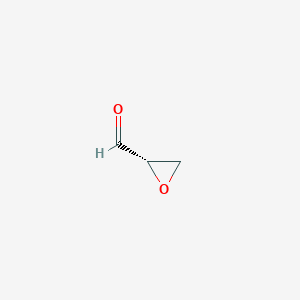
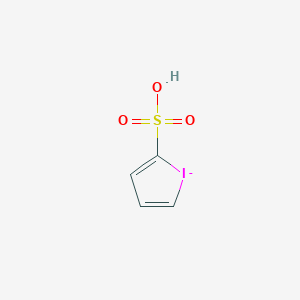
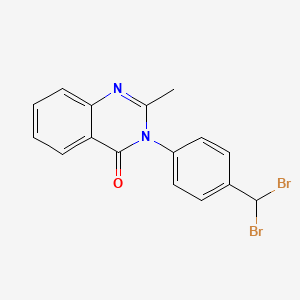
![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
